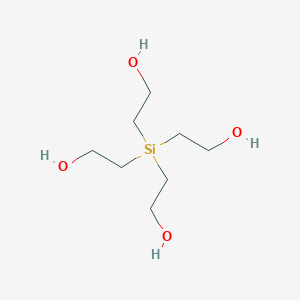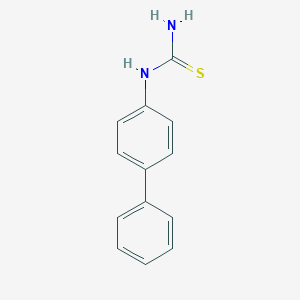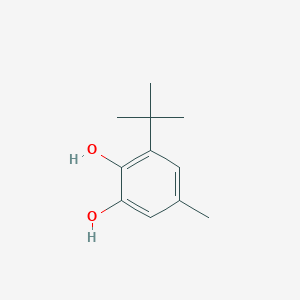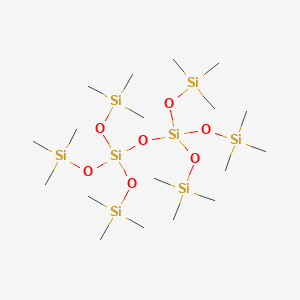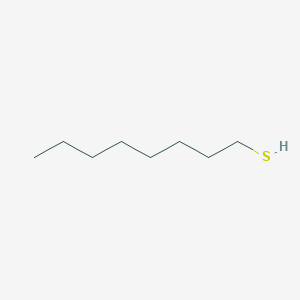![molecular formula C21H19NO5 B094802 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one CAS No. 15358-02-8](/img/structure/B94802.png)
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a chemical compound that belongs to the family of dibenzoquinolines. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been reported to have an effect on the expression of various genes involved in inflammation and apoptosis.
Biochemical And Physiological Effects
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. In addition, this compound has been reported to have antimicrobial effects against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been extensively studied for its biological activities and has shown promising results in various assays. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully studied and evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for the scientific research of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method for maximum yield and purity. Additionally, further studies are needed to evaluate its potential toxicity and side effects in animal models. Finally, more research is needed to explore its potential applications in the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. Its mechanism of action is not fully understood, but it has been suggested to involve the inhibition of certain enzymes and the modulation of gene expression. Although this compound has shown promising results in various assays, its potential toxicity and side effects need to be carefully studied and evaluated before it can be used in clinical trials.
Synthesis Methods
The synthesis of 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves the reaction of 2,9,10-trimethoxy-1,2,3,4-tetrahydroquinoline with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one. This synthesis method has been reported in various scientific journals and has been optimized for maximum yield and purity.
Scientific Research Applications
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
15358-02-8 |
|---|---|
Product Name |
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
16-ethoxy-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C21H19NO5/c1-5-27-21-16(26-4)8-11-6-7-22-19-17(11)18(21)12-9-14(24-2)15(25-3)10-13(12)20(19)23/h6-10H,5H2,1-4H3 |
InChI Key |
FNBGZIDLRGQSAM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
Canonical SMILES |
CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
synonyms |
1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



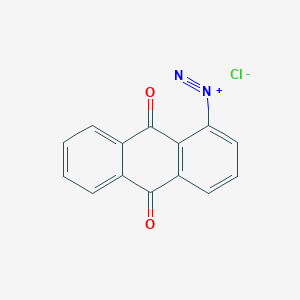
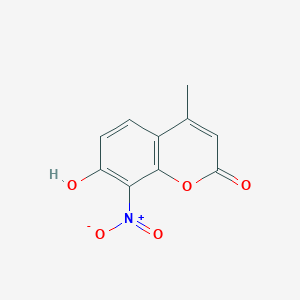
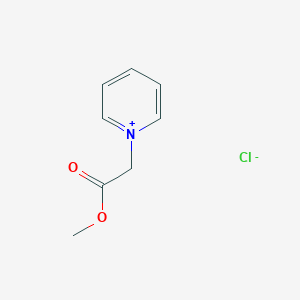
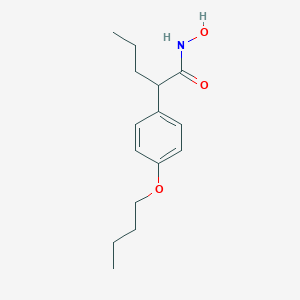
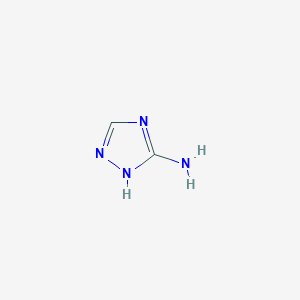
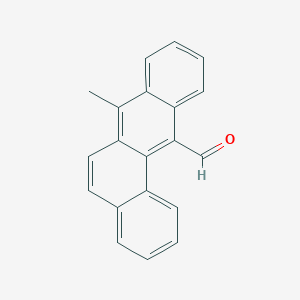
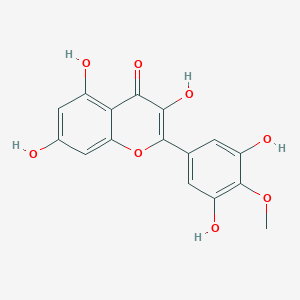
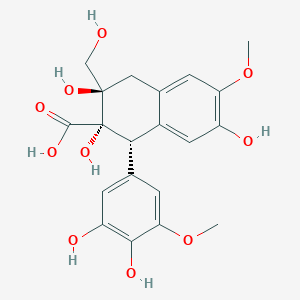
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)
